
Undec-10-ynoyl chloride
Vue d'ensemble
Description
Undec-10-ynoyl chloride is a useful research compound. Its molecular formula is C11H17ClO and its molecular weight is 200.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality Undec-10-ynoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Undec-10-ynoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Cravotto et al. (2006) synthesized new 3-acyl derivatives by reacting 4-hydroxycoumarin with long-chain acyl chlorides, including undec-10-ynoyl chloride. These compounds showed antibacterial activity against several bacterial strains, highlighting the potential of undec-10-ynoyl chloride in developing antibacterial agents (Cravotto et al., 2006).
Oxidation Reactions
Jie, Pasha, and Alam (1997) conducted oxidation reactions of acetylenic fatty esters, including methyl undec-10-ynoate, with selenium dioxide/tert-butyl hydroperoxide. This study is relevant as it explores the chemical behavior of compounds related to undec-10-ynoyl chloride (Jie et al., 1997).
Synthesis of Insect Pheromones
Ishmuratov et al. (1998) described a method for synthesizing 9(Z)-unsaturated acyclic insect pheromones from undec-10-enoic acid, closely related to undec-10-ynoyl chloride. This study contributes to the understanding of how undec-10-ynoyl chloride derivatives can be used in synthesizing biologically active compounds (Ishmuratov et al., 1998).
Macrocyclic Musk Compounds
Nair, Mathur, and Bhattacharyya (1963) utilized undec-10-enoyl chloride in synthesizing macrocyclic musk compounds. This study shows the application of undec-10-ynoyl chloride in fragrance chemistry (Nair et al., 1963).
Functional Polymer Beads
Engström and Helgée (2006) prepared functional polymer beads using 3-undec-10-enyl-1-vinylpyrrolidin-2-one, a derivative of undec-10-ynoyl chloride. These beads have potential applications in solid-phase synthesis (Engström & Helgée, 2006).
Synthesis of Dihydroisoxazoles
Sharma and Rauf (2009) conducted cycloaddition reactions to synthesize novel dihydroisoxazoles from methyl undec-10-enoate and isoxazoles, triazole, and tetrazolo-triazole from methyl undec-10-ynoate. This research shows the versatility of undec-10-ynoyl chloride in organic synthesis (Sharma & Rauf, 2009).
Long-Chain Polyesters from Olefin Metathesis
Trzaskowski et al. (2011) reported the synthesis of long-chain polyesters using undec-10-enyl undec-10-enoate, related to undec-10-ynoyl chloride. This study contributes to the field of polymer chemistry (Trzaskowski et al., 2011).
Propriétés
IUPAC Name |
undec-10-ynoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDNIPKFDFGOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Undec-10-ynoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



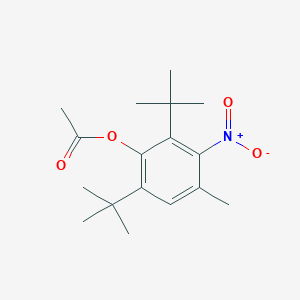
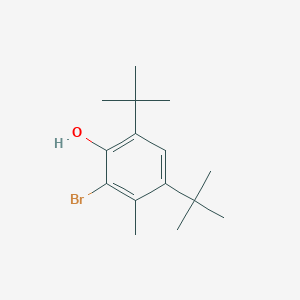
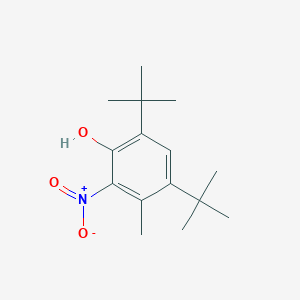
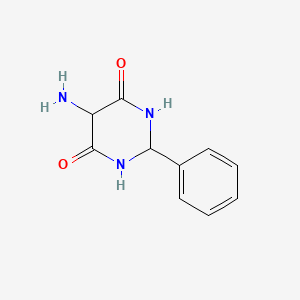
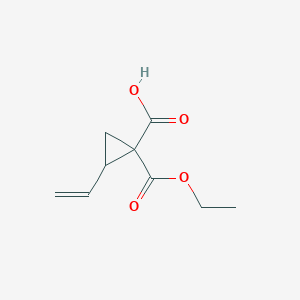

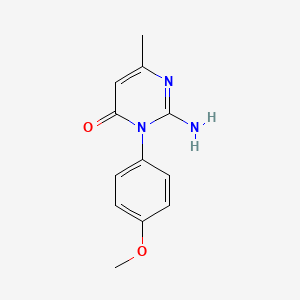
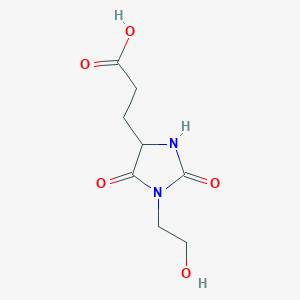
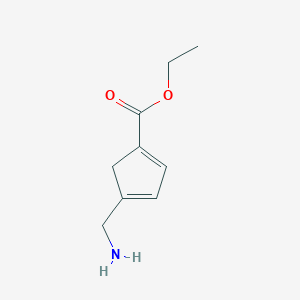
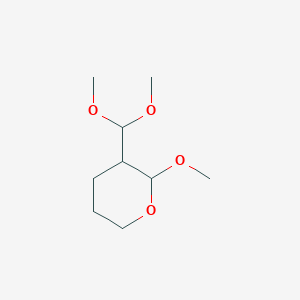

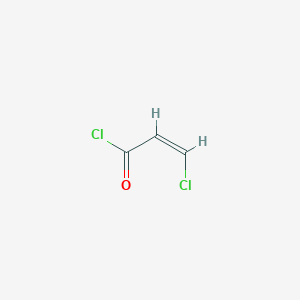
![N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B8038792.png)
